2,2,3-Trimethylbutanoyl chloride

Description

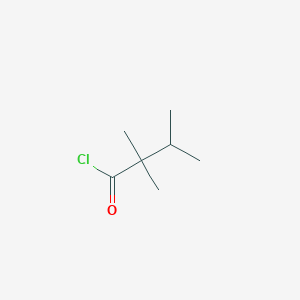

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylbutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-5(2)7(3,4)6(8)9/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBLTSODFHHZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495824 | |

| Record name | 2,2,3-Trimethylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52912-51-3 | |

| Record name | 2,2,3-Trimethylbutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52912-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Trimethylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Acyl Chlorides As Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. sigmaaldrich.com They are considered activated derivatives of carboxylic acids, from which they are commonly synthesized. The replacement of the hydroxyl (-OH) group of a carboxylic acid with a chlorine atom fundamentally alters the compound's reactivity. The presence of the electronegative chlorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles. guidechem.combldpharm.com

This heightened reactivity makes acyl chlorides pivotal intermediates in organic synthesis. americanelements.com They serve as powerful acylating agents, facilitating the efficient formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. Their utility spans the synthesis of numerous other functional groups, including:

Esters: through reaction with alcohols (alcoholysis).

Amides: through reaction with ammonia (B1221849) or primary/secondary amines (aminolysis).

Anhydrides: through reaction with carboxylates or carboxylic acids. bldpharm.com

Ketones: through reaction with organocuprate reagents.

The standard method for preparing acyl chlorides in a laboratory setting involves the treatment of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). americanelements.combiorxiv.org

Significance of Steric Hindrance in Acyl Chloride Reactivity

The reactivity of an acyl chloride is not solely governed by the electronic effects of the chloro and carbonyl groups; it is also profoundly influenced by the steric environment surrounding the carbonyl carbon. Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reacting species. In the context of acyl chlorides, bulky alkyl groups attached to the carbon atom adjacent to the carbonyl group can physically block or slow down the attack of a nucleophile. chemspider.com

This principle is particularly relevant for 2,2,3-trimethylbutanoyl chloride. The presence of two methyl groups on the alpha-carbon (the carbon adjacent to the carbonyl group) and another methyl group on the beta-carbon creates a congested environment around the reactive center. This steric bulk has significant consequences for its chemical behavior:

Decreased Reaction Rates: Reactions of sterically hindered acyl chlorides are often significantly slower than those of their unhindered counterparts like acetyl chloride. For example, the esterification of an alcohol with a sterically hindered acyl chloride proceeds much more slowly. The order of reactivity for alcohols in such reactions is typically primary > secondary > tertiary, reflecting the increasing steric bulk of the alcohol itself.

Increased Selectivity: The diminished reactivity can be exploited to achieve greater selectivity in molecules with multiple reactive sites. An unhindered functional group can be made to react preferentially while a more hindered one remains untouched.

Influence on Reaction Pathways: In some cases, high levels of steric hindrance can alter the course of a reaction entirely, potentially favoring alternative pathways or requiring more forcing conditions (e.g., higher temperatures) to proceed. biorxiv.org Studies on polymers have shown that the use of sterically hindered monomers can result in polymers with lower molecular weights. patsnap.com

Research Trajectories and Academic Relevance of 2,2,3 Trimethylbutanoyl Chloride

Preparation from Carboxylic Acid Precursors

The most common and direct method for synthesizing this compound is through the conversion of its corresponding carboxylic acid, 2,2,3-trimethylbutanoic acid. libretexts.org This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. libretexts.orglibretexts.org

Several chlorinating agents are effective for this conversion, with thionyl chloride (SOCl₂) being a frequently utilized reagent. gauthmath.commasterorganicchemistry.com Other common reagents include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). libretexts.orgchemistrysteps.com

Thionyl Chloride (SOCl₂): This reagent reacts with 2,2,3-trimethylbutanoic acid to produce the desired acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture. masterorganicchemistry.comchemguide.co.uk The reaction is often performed neat or in an appropriate solvent. masterorganicchemistry.comcommonorganicchemistry.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids in the cold to form the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). libretexts.orgchemguide.co.uk The acyl chloride can then be isolated through fractional distillation. chemguide.co.uk

Phosphorus Trichloride (PCl₃): The reaction with liquid PCl₃ is less vigorous than with PCl₅ as it does not produce HCl gas. chemguide.co.uk The products are the acyl chloride and phosphorous acid (H₃PO₃), and separation is typically achieved by fractional distillation. libretexts.orgchemguide.co.uk

Table 1: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | Byproducts | Separation Method |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Fractional Distillation |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Fractional Distillation |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Fractional Distillation |

To enhance the rate and efficiency of the chlorination reaction, catalytic amounts of certain additives can be employed. N,N-dimethylformamide (DMF) is a commonly used catalyst in reactions involving thionyl chloride. taylorandfrancis.compjoes.com The use of a weak base like pyridine (B92270) can also be beneficial, particularly when using thionyl chloride, to neutralize the generated HCl.

Reaction optimization often involves adjusting parameters such as temperature, reaction time, and the stoichiometry of the reagents. For instance, using a slight molar excess of the chlorinating agent can help drive the reaction to completion. google.com Machine learning-guided approaches are also emerging as powerful tools for accelerating the discovery of optimal reaction conditions by exploring a wide range of variables. beilstein-journals.org

Alternative Synthetic Routes

While the conversion from the corresponding carboxylic acid is the most direct route, other synthetic strategies can be envisioned. One such alternative involves the carbonylation of branched olefins in the presence of an acid catalyst. For example, the reaction of a suitable branched alkene with carbon monoxide could theoretically lead to the formation of the 2,2,3-trimethylbutanoyl structure.

Another potential, though less common, method could involve the use of organometallic reagents. For instance, a Grignard reagent with the appropriate carbon skeleton could be reacted with a suitable electrophile to construct the target molecule.

Green Chemistry Approaches in Acyl Chloride Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of acyl chloride synthesis, this includes using less hazardous reagents and solvents, improving energy efficiency, and minimizing waste.

One approach is the use of bio-based solvents, such as Cyrene™, as an alternative to traditional, often toxic, dipolar aprotic solvents like DMF and dichloromethane (B109758). rsc.org Additionally, developing metal-free synthesis conditions and processes that allow for easy product isolation, such as simple filtration or precipitation, contribute to a greener synthetic route. tandfonline.comresearchgate.net The use of phase-transfer catalysis can also provide a more sustainable method by enabling reactions under milder conditions and simplifying purification. organic-chemistry.org

Considerations for Scalability and Process Intensification, including Flow Chemistry Principles

Scaling up the synthesis of acyl chlorides from the laboratory to an industrial scale presents challenges related to reaction control, heat management, and safety. Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a key consideration.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for acyl chloride synthesis. researchgate.netacs.org This approach allows for better control over reaction parameters such as temperature and residence time, leading to improved safety and product consistency. researchgate.netacs.org Continuous flow systems can be particularly beneficial for handling hazardous reagents and intermediates. acs.orgjustia.com For example, a continuous flow process for producing acyl chlorides from carboxylic acids using a chlorine-donating compound has been developed, highlighting the potential for on-demand and scalable production. justia.com

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of acyl chlorides, including this compound. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl group and forming the substituted product. The general mechanism proceeds through an addition-elimination pathway. masterorganicchemistry.comlibretexts.orglibretexts.org The reactivity of the acyl chloride is influenced by both electronic and steric factors. khanacademy.org

Steric Influence on Reaction Kinetics and Thermodynamics

The structure of this compound, featuring a bulky t-butyl group and an adjacent isopropyl group, exerts significant steric hindrance around the carbonyl carbon. This steric crowding has a profound impact on the kinetics and thermodynamics of its reactions.

The bulky nature of the substituents can hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down the reaction rate. khanacademy.orgrsc.org This steric impediment raises the activation energy of the reaction, making it kinetically less favorable compared to less hindered acyl chlorides. The transition state leading to the tetrahedral intermediate is destabilized by the steric repulsion between the incoming nucleophile and the bulky alkyl groups. rsc.org

Formation of Esters

The reaction of this compound with alcohols or alkoxides yields esters. This transformation is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. youtube.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. youtube.com

The general reaction can be represented as: (CH₃)₃C-CH(CH₃)-COCl + R-OH → (CH₃)₃C-CH(CH₃)-COOR + HCl

The formation of esters from acyl chlorides is an efficient process. youtube.comcommonorganicchemistry.com The reaction proceeds through a nucleophilic addition of the alcohol to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield the ester. youtube.com

Table 1: Examples of Ester Formation from this compound

| Alcohol (R-OH) | Ester Product |

| Methanol | Methyl 2,2,3-trimethylbutanoate |

| Ethanol | Ethyl 2,2,3-trimethylbutanoate |

| Isopropanol | Isopropyl 2,2,3-trimethylbutanoate |

Formation of Amides and Related Nitrogen-Containing Derivatives

This compound readily reacts with ammonia (B1221849), primary amines, and secondary amines to form amides. fishersci.co.uklibretexts.orglibretexts.org This reaction is another instance of nucleophilic acyl substitution, where the amine serves as the nucleophile. chemguide.co.ukyoutube.com An excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the HCl generated during the reaction. fishersci.co.ukcommonorganicchemistry.com

The reaction with a primary amine can be depicted as: (CH₃)₃C-CH(CH₃)-COCl + R-NH₂ → (CH₃)₃C-CH(CH₃)-CONHR + HCl

The reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukyoutube.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This leads to the formation of a tetrahedral intermediate, which then collapses by expelling the chloride ion to form the amide. youtube.com The reaction is generally fast and often exothermic. libretexts.org

Table 2: Examples of Amide Formation from this compound

| Amine | Amide Product |

| Ammonia (NH₃) | 2,2,3-Trimethylbutanamide |

| Methylamine (CH₃NH₂) | N-Methyl-2,2,3-trimethylbutanamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-2,2,3-trimethylbutanamide |

The reaction conditions can be optimized, for instance, by using solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA). commonorganicchemistry.comreddit.com In some cases, performing the reaction at low temperatures, such as 0°C, is recommended. reddit.com

Friedel-Crafts Acylation with Aromatic Systems

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,2,3-trimethylbutanoyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk The Lewis acid activates the acyl chloride by forming an acylium ion, which then acts as the electrophile and attacks the electron-rich aromatic ring. slideshare.net

The general reaction with benzene (B151609) is as follows: (CH₃)₃C-CH(CH₃)-COCl + C₆H₆ + AlCl₃ → (CH₃)₃C-CH(CH₃)-CO-C₆H₅ + HCl

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org The reaction typically requires a stoichiometric amount of the Lewis acid catalyst because both the acyl chloride and the resulting ketone can form complexes with it. organic-chemistry.org The reaction is usually conducted by carefully adding the acyl chloride to a mixture of the aromatic compound and the Lewis acid, sometimes at reduced temperatures, followed by heating to complete the reaction. chemguide.co.uk

Reduction to Aldehydes and Other Carbonyl Derivatives

The reduction of acyl chlorides like this compound can lead to the formation of aldehydes or primary alcohols, depending on the reducing agent used.

To obtain the corresponding aldehyde, 2,2,3-trimethylbutanal, a mild and sterically hindered reducing agent is necessary to prevent over-reduction to the alcohol. chemistrysteps.com Lithium tri(tert-butoxy)aluminum hydride, LiAlH(O-t-Bu)₃, is a commonly used reagent for this purpose. chemistrysteps.comyoutube.comlibretexts.org This reagent is less reactive than lithium aluminum hydride (LiAlH₄) and allows for the selective reduction of the acyl chloride to the aldehyde, especially when the reaction is carried out at low temperatures like -78°C. chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the departure of the chloride ion. youtube.com

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will reduce the acyl chloride all the way to the primary alcohol, 2,2,3-trimethyl-1-butanol. chemistrysteps.com This occurs because the initially formed aldehyde is more reactive towards the reducing agent than the starting acyl chloride. chemistrysteps.com

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. nih.govyoutube.comyoutube.comyoutube.com While these reactions typically involve aryl or vinyl halides, the use of acyl chlorides like this compound opens up possibilities for introducing the bulky 2,2,3-trimethylbutanoyl group into various organic molecules.

A common catalytic cycle for palladium-catalyzed reactions involves the oxidative addition of the acyl chloride to a palladium(0) complex, forming a palladium(II) species. youtube.comnih.gov This is followed by transmetalation with an organometallic reagent (e.g., organozinc or organoboron compounds) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

However, the steric hindrance of this compound can pose challenges. The bulky alkyl group can impede the oxidative addition step, potentially requiring more reactive palladium catalysts or harsher reaction conditions. Competing pathways, such as decarbonylation, can also become more prevalent. For instance, in Mizoroki-Heck type reactions, while acylative coupling is desired, a competing decarbonylative pathway can lead to the formation of arylated products without the carbonyl group. nih.gov The choice of ligands on the palladium catalyst is crucial in directing the reaction towards the desired outcome. nih.gov

Rhodium- and Iridium-Catalyzed Reactions

Rhodium and iridium complexes are also effective catalysts for a variety of organic transformations. nih.govnih.gov Rhodium catalysts, in particular, are well-known for their ability to catalyze decarbonylation reactions of acyl chlorides. researchgate.net

In the context of this compound, a rhodium(I) catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can facilitate the removal of the carbonyl group as carbon monoxide. researchgate.net This process is mechanistically distinct from palladium-catalyzed cross-coupling reactions and provides a route to alkyl halides or alkenes, depending on the subsequent reaction steps.

Iridium-catalyzed reactions have also emerged as powerful synthetic methods. nih.gov While specific examples involving this compound are less common in the literature, iridium catalysts are known to participate in a range of reactions, including C-H activation and cycloadditions. The unique reactivity of iridium complexes could potentially be harnessed for novel transformations of this sterically hindered acyl chloride.

Decarbonylation Pathways

The decarbonylation of this compound is a significant reaction pathway, particularly when transition metal catalysts are employed. As mentioned, rhodium(I) complexes are highly efficient for this transformation. researchgate.net The mechanism of rhodium-catalyzed decarbonylation involves the oxidative addition of the acyl chloride to the rhodium(I) center to form a rhodium(III)-acyl complex. This is followed by the migratory extrusion of carbon monoxide and subsequent reductive elimination of the corresponding alkyl chloride. researchgate.net

This decarbonylation can sometimes be an undesired side reaction in palladium-catalyzed processes that aim for acylative coupling. nih.gov The propensity for decarbonylation is influenced by factors such as the reaction temperature and the electronic and steric properties of the substrates and ligands. In the case of the highly hindered this compound, the steric strain in the acyl-metal intermediate may favor the loss of carbon monoxide.

Radical-Mediated Reactions Involving 2,2,3-Trimethylbutanoyl Derivatives

While ionic reactions of this compound are common, its derivatives can also participate in radical-mediated transformations. The generation of acyl radicals from acyl chlorides or their derivatives opens up alternative avenues for C-C bond formation.

One method to generate acyl radicals is through the reaction of an acyl chloride with a radical initiator. These highly reactive intermediates can then participate in various radical cascade reactions, additions to alkenes, or cyclizations. The steric bulk of the 2,2,3-trimethylbutanoyl group would be expected to influence the stereochemical outcome of such radical reactions. Although less prevalent than their ionic counterparts, radical reactions provide a complementary approach to the functionalization of this sterically encumbered acyl moiety.

Oxidative Decarboxylation Studies of 2,2,3-Trimethylbutanoic Acid

The oxidative decarboxylation of carboxylic acids using lead tetraacetate is a well-established method for generating alkyl radicals, which can then undergo further reactions to yield a variety of products, including alkenes and esters. organicreactions.org The study of 2,2,3-trimethylbutanoic acid in this reaction provides valuable information on the fate of the initially formed 2,2,3-trimethylbutyl radical. publish.csiro.au

The reaction of 2,2,3-trimethylbutanoic acid with lead tetraacetate has been investigated in both benzene and acetic acid. publish.csiro.au In the absence of a catalyst, the primary product is 3,3-dimethylbut-2-yl acetate (B1210297), indicating that the intermediate radical likely undergoes oxidation to a carbocation followed by rearrangement and reaction with the solvent or acetate ions. publish.csiro.au

A significant shift in product distribution is observed when the reaction is catalyzed by a cupric salt, such as cupric acetate. publish.csiro.au In this case, the major product is 3,3-dimethylbut-1-ene. publish.csiro.au This change suggests that the intermediate alkyl radical is intercepted by the cupric salt to form an organocopper intermediate, which then undergoes a syn-elimination to afford the terminal alkene. publish.csiro.aupublish.csiro.au The low yield of rearrangement products in the catalyzed reaction provides strong evidence for the involvement of organocopper and organolead intermediates that decompose via mechanisms like SNi displacement or cyclic cis-elimination. publish.csiro.au

| Reaction Conditions | Major Product | Minor Products | Proposed Intermediate |

| Pb(OAc)₄ in Benzene | 3,3-dimethylbut-2-yl acetate | Rearrangement products | Carbocation via radical oxidation |

| Pb(OAc)₄ in Acetic Acid | 3,3-dimethylbut-2-yl acetate | Rearrangement products | Carbocation via radical oxidation |

| Pb(OAc)₄, Cu(OAc)₂ in Benzene | 3,3-dimethylbut-1-ene | 3,3-dimethylbut-2-yl acetate | Organocopper intermediate |

Thermolysis of Related Peroxide Derivatives

To further probe the behavior of the 2,2,3-trimethylbutyl radical, the thermolysis of bis(2,2,3-trimethylbutanoyl) peroxide has been studied. publish.csiro.au Diacyl peroxides are known to be effective sources of alkyl radicals upon thermal decomposition. researchgate.net The decomposition of bis(2,2,3-trimethylbutanoyl) peroxide is expected to generate 2,2,3-trimethylbutyl radicals, which can then undergo various reactions such as dimerization, disproportionation, or rearrangement.

The study of the thermolysis of bis(2,2,3-trimethylbutanoyl) peroxide provides a means to investigate the behavior of the 2,2,3-trimethylbutyl radical in the absence of the metal oxidants present in the lead tetraacetate decarboxylation. publish.csiro.au This allows for a clearer understanding of the intrinsic properties of this sterically hindered radical.

| Peroxide Derivative | Reaction Condition | Expected Radical Intermediate | Potential Products |

| bis(2,2,3-trimethylbutanoyl) peroxide | Thermolysis | 2,2,3-trimethylbutyl radical | Dimerization products, disproportionation products (alkane and alkene), rearrangement products |

Applications of 2,2,3 Trimethylbutanoyl Chloride in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

In organic synthesis, the term "building block" refers to a molecule or a molecular fragment that can be readily incorporated into a larger, more complex structure. thieme.de 2,2,3-Trimethylbutanoyl chloride is employed as such a C7 building block, providing a robust scaffold for the elaboration of intricate molecular designs. researchgate.net Its utility stems from the stability of the acyl chloride functional group, which allows for a variety of coupling reactions, and the specific steric and electronic properties conferred by its bulky alkyl framework.

The incorporation of this building block is a strategic choice when aiming to construct specific substructures within a larger molecule, such as in the synthesis of complex polycyclic systems or natural product analogues. nih.gov Chemists can leverage the reactivity of the acyl chloride to form new carbon-carbon or carbon-heteroatom bonds, effectively stitching the 2,2,3-trimethylbutanoyl unit into a growing molecular architecture. nih.gov The inherent bulk of the trimethylbutanoyl group can also serve to influence the conformation of the final molecule, a critical aspect in fields like medicinal chemistry and materials science.

Table 1: Examples of Complex Architectures Utilizing this compound

| Target Molecule Class | Synthetic Strategy | Role of this compound |

|---|---|---|

| Polycyclic Aromatic Ketones | Friedel-Crafts Acylation | Introduces a bulky acyl group to an aromatic core, which can be a precursor for further cyclizations. |

| Sterically Crowded Esters/Amides | Acylation of Alcohols/Amines | Forms a sterically hindered ester or amide linkage, often used to probe enzymatic active sites or create conformationally restricted peptides. |

Introduction of Sterically Hindered Acyl Moieties

A primary application of this compound is the introduction of the sterically encumbered 2,2,3-trimethylbutanoyl group into molecules. This process is most frequently accomplished via Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. organic-chemistry.orglibretexts.org In this reaction, the acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an aryl ketone. chemguide.co.uk

The significant steric bulk of the 2,2,3-trimethylbutanoyl group provides a distinct advantage in Friedel-Crafts reactions. Unlike less hindered acyl chlorides, it reliably yields a mono-acylated product because the bulky ketone product is deactivated towards further substitution. organic-chemistry.org This selectivity prevents the formation of poly-acylated byproducts, simplifying purification and increasing the yield of the desired compound. masterorganicchemistry.com This high degree of control is crucial in the synthesis of fine chemicals and pharmaceutical intermediates where purity is paramount. nih.gov

The presence of the bulky group can also direct the position of substitution on the aromatic ring, favoring less sterically crowded positions. This regioselectivity is a valuable tool for synthetic chemists aiming to control the isomeric purity of their products.

Synthesis of Specialized Derivatives (e.g., Nitriles, β-Diketones)

Beyond its direct use in acylation, this compound is a precursor for other valuable functional groups and molecular structures, notably β-diketones and nitriles.

β-Diketones β-Diketones (or 1,3-diketones) are versatile intermediates in organic synthesis, widely used for forming heterocyclic compounds and as ligands in coordination chemistry. researchgate.net They are commonly synthesized via the Claisen condensation, where an ester reacts with a ketone. nih.gov A related and efficient method involves the reaction of an acyl chloride, like this compound, with a ketone enolate. researchgate.net The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to forge the characteristic 1,3-dicarbonyl structure. The steric hindrance of the acyl chloride can influence the reaction's efficiency and yield. nih.gov

Nitriles The conversion of an acyl chloride to a nitrile is typically a two-step process. First, this compound is reacted with an ammonia (B1221849) source to form the corresponding primary amide, 2,2,3-trimethylbutanamide. This amide is then subjected to a dehydration reaction to yield the nitrile, 2,2,3-trimethylbutanenitrile. libretexts.orglibretexts.org Common dehydrating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride with catalytic dimethyl sulfoxide (B87167) (DMSO). libretexts.orgorganic-chemistry.org This method provides a reliable pathway to nitriles, which are important precursors for amines, carboxylic acids, and various nitrogen-containing heterocycles. youtube.com

Table 2: Synthesis of Specialized Derivatives

| Derivative | General Reaction | Reactants | Key Reagents | Product |

|---|---|---|---|---|

| β-Diketone | Acylation of Ketone Enolate | This compound, Ketone (e.g., Acetophenone) | Strong Base (e.g., NaH, LDA) | 1-Aryl-3,3,4-trimethylpentane-1,3-dione |

Contributions to Chiral Compound Synthesis

Asymmetric synthesis, the controlled formation of a specific enantiomer or diastereomer of a chiral molecule, is fundamental to modern drug discovery and development. nih.govyork.ac.uk this compound can be employed in this field through the use of chiral auxiliaries. wikipedia.org

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. In this context, this compound can be reacted with a chiral alcohol or amine to form a chiral ester or amide. The bulky trimethylbutanoyl group, in conjunction with the stereogenic centers of the auxiliary, creates a highly defined chiral environment. wikipedia.org

This environment biases the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other in reactions such as enolate alkylation or aldol (B89426) additions. For instance, attaching the 2,2,3-trimethylbutanoyl group to a chiral oxazolidinone auxiliary can effectively shield one face of the molecule, forcing an electrophile to attack from the opposite, less hindered face, thereby creating a new stereocenter with high diastereoselectivity. researchgate.net This strategy has been applied in the synthesis of complex chiral molecules, including non-protein amino acids and fragments of natural products. ox.ac.ukmdpi.com

Table 3: Example of Chiral Auxiliary Application

| Chiral Auxiliary | Reaction Type | Role of 2,2,3-Trimethylbutanoyl Moiety | Stereochemical Outcome |

|---|---|---|---|

| Chiral Oxazolidinone | Enolate Alkylation | Forms an N-acyl oxazolidinone; the bulky group helps create a rigid, asymmetric environment that directs alkylation. | High diastereoselectivity in the formation of a new C-C bond. |

| Trans-2-phenylcyclohexanol wikipedia.org | Ene Reaction | Forms a chiral glyoxylate (B1226380) ester; the bulky acyl group influences the facial selectivity of the ene reaction. | High diastereomeric ratio in the product. |

Spectroscopic and Computational Characterization in Research

Application of Advanced Spectroscopic Techniques for Structural Analysis of Derivatives

The structural elucidation of 2,2,3-trimethylbutanoyl chloride and its derivatives would be routinely achieved through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Infrared (IR) Spectroscopy: The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretching absorption. For acyl chlorides, this band typically appears at a high frequency, around 1800 cm⁻¹. libretexts.org In the case of pivaloyl chloride, a sharp C=O stretching peak is observed at approximately 1806 cm⁻¹. It is anticipated that this compound would exhibit a similar strong absorption in the 1800-1810 cm⁻¹ region. Conjugation can lower this frequency, though this is not a factor for this saturated acyl chloride. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the unique proton environments in the molecule. Protons on carbons adjacent to the carbonyl group in acyl chlorides typically resonate in the range of δ 2.0-2.5 ppm. libretexts.org For pivaloyl chloride, the nine equivalent protons of the tert-butyl group appear as a sharp singlet. In this compound, the spectrum would be more complex, with distinct signals for the two methyl groups at the 2-position, the methyl group at the 3-position, and the single proton at the 3-position.

¹³C NMR: The carbonyl carbon of acyl chlorides is significantly deshielded and typically appears in the range of 160-180 ppm. Halogens like chlorine can act as conjugative donors, which can influence the chemical shift. stackexchange.com For pivaloyl chloride, the carbonyl carbon resonance is observed around 177 ppm. A similar chemical shift would be expected for this compound.

Mass Spectrometry (MS): Electron ionization mass spectrometry of acyl chlorides often leads to fragmentation patterns that are highly informative. A common fragmentation pathway is the loss of the chlorine atom to form a stable acylium ion. libretexts.org For pivaloyl chloride, the base peak in the mass spectrum is at m/z 57, corresponding to the pivaloyl cation [(CH₃)₃C-CO]⁺. nih.gov For this compound, a prominent peak corresponding to the [M-Cl]⁺ acylium ion would be anticipated. Further fragmentation of the alkyl chain would also be observed.

Table 1: Predicted Spectroscopic Data for this compound based on Analogs

| Spectroscopic Technique | Feature | Predicted Value/Observation |

| IR Spectroscopy | C=O Stretch | ~1800-1810 cm⁻¹ |

| ¹H NMR Spectroscopy | Protons α to C=O | ~δ 2.0-3.0 ppm |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | ~170-180 ppm |

| Mass Spectrometry | Key Fragment | [M-Cl]⁺ Acylium Ion |

Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate molecules like this compound, providing insights that can be difficult to obtain experimentally.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules. rsc.orgchemrxiv.org For this compound, DFT calculations could be employed to determine optimized geometries, bond lengths, bond angles, and the distribution of electron density. The carbon atom of the carbonyl group in acyl chlorides is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, leaving it with a partial positive charge and susceptible to nucleophilic attack. libretexts.org Computational models can precisely quantify this charge distribution and the energies of the molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Computational modeling is a key tool for elucidating the intricate details of reaction mechanisms, including the structures and energies of transition states. nih.gov For reactions involving this compound, such as nucleophilic acyl substitution, computational studies can map out the entire reaction pathway. chemguide.co.uk The typical mechanism for the reaction of an acyl chloride with a nucleophile involves a two-step addition-elimination process, proceeding through a tetrahedral intermediate. libretexts.org DFT calculations can be used to model the energy profile of this pathway, identifying the rate-determining step and the influence of steric hindrance on the activation energy. For sterically crowded substrates, computational models can help to predict whether alternative mechanisms, such as an Sɴi-type mechanism, might be operative. nih.gov

The significant steric bulk imparted by the trimethylbutyl group in this compound is expected to govern its reactivity and selectivity. The presence of bulky substituents near the reaction center can hinder the approach of nucleophiles, leading to slower reaction rates compared to less hindered acyl chlorides. ncert.nic.in This steric hindrance can also lead to high selectivity in reactions. For instance, in the acylation of a molecule with multiple reactive sites, a sterically demanding acylating agent like this compound would preferentially react with the most accessible site. Computational models can predict these steric effects by calculating the steric energy of different reaction pathways and transition states, thereby forecasting the likely outcome of a reaction. Such predictive power is invaluable in designing synthetic routes that require high chemo- and regioselectivity. acs.org

Kinetic Studies and Mechanistic Elucidation in Solution

Kinetic studies in solution provide quantitative data on reaction rates, which are fundamental to understanding reaction mechanisms. The solvolysis of sterically hindered alkyl chlorides, such as tert-butyl chloride, is a classic example of an Sɴ1 reaction, where the rate is dependent only on the concentration of the alkyl halide. amherst.eduquizlet.com The rate of solvolysis is highly sensitive to solvent polarity, with more polar protic solvents stabilizing the intermediate carbocation and accelerating the reaction. libretexts.org

For a sterically hindered acyl chloride like this compound, kinetic studies of its reactions with various nucleophiles would be crucial for mechanistic elucidation. While acyl chlorides typically react via a nucleophilic addition-elimination mechanism, significant steric hindrance could potentially favor a dissociative mechanism with the formation of an acylium ion as the rate-determining step, similar to an Sɴ1 pathway. The rate of hydrolysis of sulfonyl chlorides, for example, has been shown to be influenced by the degree of bond breaking in the transition state. nih.gov

By systematically varying the nucleophile, solvent, and temperature, and measuring the corresponding reaction rates, detailed information about the transition state can be obtained. For example, a large solvent kinetic isotope effect in the hydrolysis of sulfonyl chlorides has been interpreted as indicating significant bond breaking at the transition state. nih.gov Similar studies on this compound would clarify the extent of C-Cl bond cleavage in the transition state and the degree of nucleophilic participation.

Q & A

Q. What are the established methods for synthesizing 2,2,3-trimethylbutanoyl chloride from its carboxylic acid precursor?

The synthesis typically involves treating 2,2,3-trimethylbutanoic acid with chlorinating agents like thionyl chloride (SOCl₂). Reaction conditions require anhydrous environments and controlled temperatures (5–10°C) to minimize side reactions, as demonstrated in analogous acyl chloride syntheses . The exothermic nature of the reaction necessitates dropwise addition of reagents and external cooling, similar to protocols for trichloropropionitrile derivatives .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Characterization should include nuclear magnetic resonance (NMR) spectroscopy for confirming substituent positions and chlorine incorporation. Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) can verify molecular weight, as referenced in NIST spectral data protocols . Purity assessment via titration (e.g., Karl Fischer for moisture) and thin-layer chromatography (TLC) is critical for ensuring reagent-grade quality .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its reactivity as an acyl chloride, use fume hoods, chemical-resistant gloves, and eye protection. Hydrolysis byproducts (e.g., HCl) require neutralization traps. BASF guidelines for analogous chlorides emphasize pre-testing small batches to assess hazards like corrosivity or exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Discrepancies between observed and literature data may arise from stereochemical effects or solvent interactions. Cross-validate using multiple techniques (e.g., ¹³C NMR, DEPT-135) and compare with databases like NIST Chemistry WebBook . If inconsistencies persist, recrystallization or column chromatography can isolate impurities, followed by reanalysis .

Q. What mechanistic insights govern the nucleophilic acyl substitution reactions of this compound under varying conditions?

Steric hindrance from the 2,2,3-trimethyl group influences reaction kinetics. Kinetic studies using polar aprotic solvents (e.g., THF) may reveal slower reaction rates compared to less hindered acyl chlorides. Thermodynamic control in bulky amine couplings could favor less sterically constrained pathways, as inferred from phosphite-mediated reactions in trichloropropionitrile systems .

Q. How should researchers design experiments to optimize yield in esterification reactions using this compound?

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives in multi-step protocols?

Intermediate purification (e.g., distillation under reduced pressure) prevents cross-contamination. For example, fractional distillation at 55°C (1.5 mm Hg) was effective in isolating diethyl chlorophosphate from trichloropropionitrile reactions . Protecting-group strategies (e.g., tert-butoxycarbonyl) may also stabilize reactive sites .

Data Analysis & Interpretation

Q. How can researchers address discrepancies between computational modeling and experimental results for this compound reactivity?

Re-evaluate computational parameters (e.g., solvent models, basis sets) and compare with empirical data from kinetic studies. If steric effects are underestimated in simulations, adjust force-field parameters using crystallographic data or rotational barrier measurements . Cross-disciplinary collaboration with computational chemists is recommended .

Q. What statistical methods are appropriate for analyzing reproducibility in catalytic applications of this compound?

Use standard deviation and confidence intervals (95%) for triplicate trials. For non-normal data distributions, non-parametric tests (e.g., Mann-Whitney U) are suitable. Document uncertainties in yield calculations as per IUPAC guidelines .

Experimental Design

Q. How can researchers adapt this compound for use in air-sensitive organometallic reactions?

Employ Schlenk-line techniques or gloveboxes for reagent transfer. Pre-dry solvents (e.g., molecular sieves) and use syringe pumps for controlled reagent addition, as demonstrated in palladium-catalyzed couplings . Monitor reaction progress via GC-MS headspace analysis to detect volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.